molecular formula C8H13N3O4S2 B14473469 N,N'-(5-Amino-1,3-phenylene)dimethanesulfonamide CAS No. 65797-43-5

N,N'-(5-Amino-1,3-phenylene)dimethanesulfonamide

Cat. No.: B14473469
CAS No.: 65797-43-5
M. Wt: 279.3 g/mol
InChI Key: DULNIRQRIFJWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide is an organic compound with the molecular formula C10H16N2O4S2. This compound is characterized by the presence of an amino group and two methanesulfonamide groups attached to a 1,3-phenylene ring. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide typically involves the reaction of 5-amino-1,3-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methanesulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial agent.

    Industry: Utilized in the production of polymers and as a curing agent in rubber manufacturing.

Mechanism of Action

The mechanism of action of N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes, inhibiting their activity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-1,3-phenylenediamine
  • N,N’-Diethyl-1,3-phenylenediamine
  • N,N’-Bis(2-hydroxyethyl)-1,3-phenylenediamine

Uniqueness

N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methanesulfonamide groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

65797-43-5

Molecular Formula

C8H13N3O4S2

Molecular Weight

279.3 g/mol

IUPAC Name

N-[3-amino-5-(methanesulfonamido)phenyl]methanesulfonamide

InChI

InChI=1S/C8H13N3O4S2/c1-16(12,13)10-7-3-6(9)4-8(5-7)11-17(2,14)15/h3-5,10-11H,9H2,1-2H3

InChI Key

DULNIRQRIFJWRQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)N)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.